![molecular formula C15H26O3 B12905724 5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one CAS No. 64562-18-1](/img/structure/B12905724.png)
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one is a complex organic compound known for its unique structure and diverse applications This compound is characterized by a decahydrocyclodeca[b]furan ring system, which includes hydroxyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where furfural derivatives react with maleimides under mild conditions to form the desired furan ring system . This reaction is often carried out in an aqueous medium to enhance the reaction’s thermodynamic driving force.
Industrial Production Methods
Industrial production of this compound may involve the use of renewable resources, such as biomass-derived furfural. The process includes electrocatalytic oxidation, where metal chalcogenides like CuS are used as catalysts to convert furfural into the desired product . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism by which 5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one exerts its effects involves multiple molecular targets and pathways. For instance, in electrocatalytic oxidation, the compound undergoes a series of reactions, including C–C cleavage, ring opening, and intramolecular isomerization . These reactions are facilitated by the presence of specific catalysts and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Coronopilin: Another furan derivative with similar structural features.
Magnolin: A natural compound with a furan ring system, used in traditional medicine.
Uniqueness
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one stands out due to its specific hydroxyl and methyl substitutions, which confer unique chemical properties and reactivity
Properties
CAS No. |
64562-18-1 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
5-hydroxy-3,6,10-trimethyl-3a,4,5,6,7,8,9,10,11,11a-decahydro-3H-cyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H26O3/c1-9-5-4-6-10(2)13(16)8-12-11(3)15(17)18-14(12)7-9/h9-14,16H,4-8H2,1-3H3 |
InChI Key |
IXWLBEYWQFHVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C(CC2C(C(=O)OC2C1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


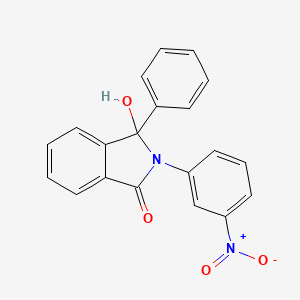
![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
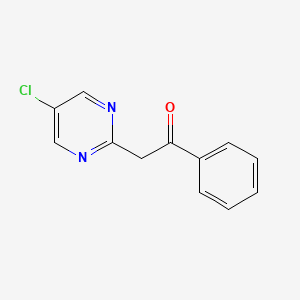
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)
![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)

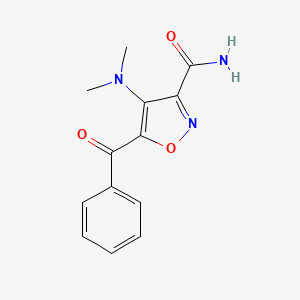
![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
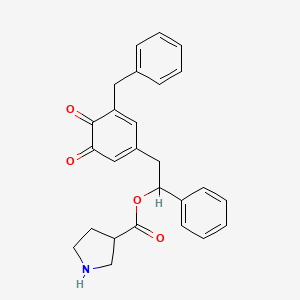
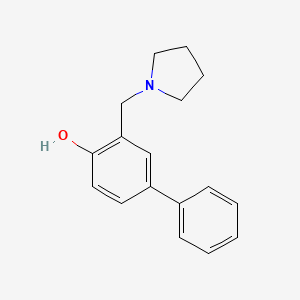
![N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide](/img/structure/B12905720.png)

